

# M3541 in the Landscape of DNA Repair Inhibitors: A Comparative Analysis

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Compound of Interest		
Compound Name:	M3541	
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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the ATM inhibitor **M3541** against other key DNA repair inhibitors. The following sections detail the preclinical and clinical efficacy, mechanisms of action, and experimental protocols of **M3541** and its comparators, supported by experimental data and visual pathway representations.

M3541 is a potent and selective ATP-competitive inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR) to double-strand breaks (DSBs).[1][2] With an IC50 of 0.25 nM in cell-free assays, M3541 was developed to enhance the efficacy of DNA-damaging cancer therapies like radiotherapy and chemotherapy by suppressing DSB repair.[2] However, its clinical development was halted due to a non-optimal pharmacokinetic profile and lack of a clear dose-response relationship in a Phase I trial.[3][4][5] [6] This guide places M3541 in the context of other DNA repair inhibitors targeting ATM, as well as the related PARP and ATR pathways, to provide a comprehensive overview of their relative strengths and weaknesses.

## **Comparative Efficacy of DNA Repair Inhibitors**

The efficacy of **M3541** and its comparators has been evaluated in numerous preclinical and clinical studies. The following tables summarize key quantitative data from these investigations.

## **Preclinical Activity of DNA Repair Inhibitors**



Inhibitor	Target	IC50 (nM)	Cell Lines	Key Findings	Reference(s
M3541	ATM	0.25	A549, FaDu	Potentiates radiotherapy and topoisomeras e inhibitors.	[2]
AZD1390	ATM	0.78 (cellular)	H2228, GL261	Brain- penetrant, enhances radiosensitivit y in glioblastoma models.	[7][8]
M4076	АТМ	<1	A549	Synergizes with PARP and topoisomeras e inhibitors.	[9]
Olaparib	PARP	3.7-31 μM (cell viability)	Panel of 12 breast cancer cell lines	More potent than iniparib in inhibiting in vitro growth.	[10]
Talazoparib	PARP	~100-fold more potent at trapping PARP1 than olaparib	-	Potent PARP trapping activity.	[11]
Berzosertib (VE-822)	ATR	<0.2 (Ki)	PSN-1, MiaPaCa-2, Cal-27, FaDu	Synergizes with chemotherap y and radiation. IC50 of 0.25-	[12][13]



		0.29 μM in HNSCC cell lines.
Ceralasertib (AZD6738)	ATR	Demonstrate s antitumor activity as monotherapy and in combination.

# **Clinical Trial Outcomes of DNA Repair Inhibitors**



Inhibitor	Target	Phase	Cancer Type(s)	Key Outcomes	Reference(s
M3541	АТМ	I	Solid Tumors	Terminated early. 20% confirmed partial or complete response. No clear dose- response.	[3][4][5][6]
AZD1390	АТМ	I	Glioblastoma	Manageable safety profile. Preliminary efficacy in recurrent GBM.	[16][17]
Olaparib	PARP	III (OlympiA)	High-risk, BRCA- positive breast cancer	Adjuvant olaparib improved overall survival. At 6 years, 87.5% OS vs 83.2% with placebo.	[18][19]
Olaparib	PARP	III (SOLO1)	Newly diagnosed advanced ovarian cancer with BRCA mutation	At 7 years, 67% of olaparib patients were alive vs 46.5% of placebo patients.	[20]

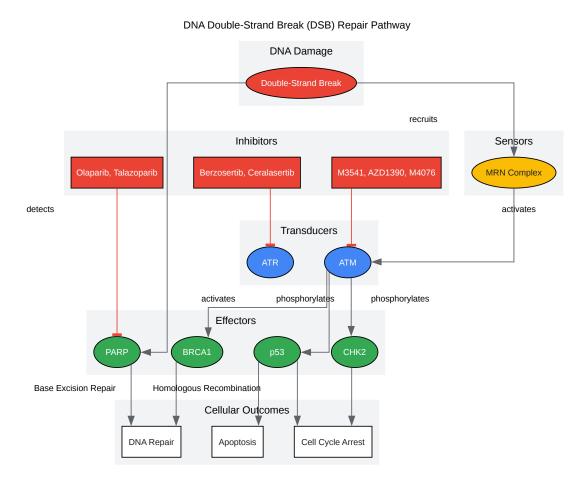


Talazoparib	PARP	III (EMBRACA)	Metastatic gBRCAm breast cancer	Improved progression-free survival by ~3 months compared to chemotherap y.	[21]
Berzosertib (VE-822)	ATR	II	Platinum- resistant ovarian cancer, Gastric/GEJ cancer	Improved PFS with gemcitabine in ovarian cancer. Did not meet primary endpoint in gastric cancer.	[22][23]

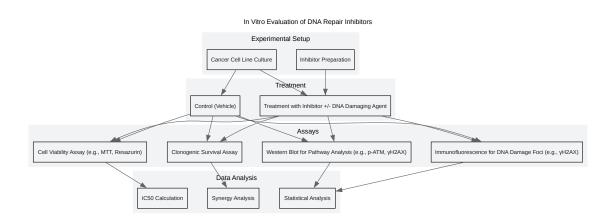
# **Signaling Pathways and Experimental Workflows**

To visualize the mechanisms of action and the methodologies used to evaluate these inhibitors, the following diagrams are provided.









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### Validation & Comparative





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